2-(Bromomethyl)-3-chloropyrazine hydrochloride
CAS No.:
Cat. No.: VC13541130
Molecular Formula: C5H5BrCl2N2
Molecular Weight: 243.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrCl2N2 |
|---|---|
| Molecular Weight | 243.91 g/mol |
| IUPAC Name | 2-(bromomethyl)-3-chloropyrazine;hydrochloride |
| Standard InChI | InChI=1S/C5H4BrClN2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H |
| Standard InChI Key | FCWAINUKADVBOY-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)CBr)Cl.Cl |
| Canonical SMILES | C1=CN=C(C(=N1)CBr)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The pyrazine ring in 2-(bromomethyl)-3-chloropyrazine hydrochloride is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substituents include:
-
Bromomethyl (-CH₂Br) at position 2: A reactive site for nucleophilic substitution.
-
Chlorine (-Cl) at position 3: Enhances electron-withdrawing effects, stabilizing the ring.
-
Hydrochloride counterion: Likely associated with protonation at a nitrogen atom or as a salt form post-synthesis .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₅BrCl₂N₂ |
| Molecular Weight | 268.37 g/mol |
| SMILES Notation | ClC1=NC=CN=C1CBr.Cl |
| XLogP3-AA (Lipophilicity) | ~2.1 (estimated) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
-
NMR (¹H):
-
Pyrazine ring protons: δ 8.5–9.0 ppm (deshielded due to electronegative substituents).
-
Bromomethyl (-CH₂Br): δ 4.3–4.7 ppm (triplet, J = 6–8 Hz).
-
-
Mass Spectrometry:
-
Parent ion [M+H]⁺: m/z 267.9 (theoretical), with isotopic peaks indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
-
Synthesis and Manufacturing
Route 1: Bromination of 3-Chloro-2-methylpyrazine
-
Chlorination:
-
Starting material: 2-methylpyrazine.
-
Reaction with Cl₂ or SOCl₂ under controlled conditions introduces chlorine at position 3.
-
-
Bromination:
-
Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) converts the methyl group to bromomethyl.
-
-
Salt Formation:
-
Treatment with HCl in ethanol yields the hydrochloride salt.
-
Route 2: Direct Functionalization of Pyrazine
-
Simultaneous Substitution:
Table 2: Comparison of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 60–70% | 50–65% |
| Purity | >95% (HPLC) | 90–95% |
| Key Challenge | Radical stability | Regioselectivity |
Industrial-Scale Production
-
Reactor Conditions:
-
Temperature: 80–100°C for bromination steps.
-
Solvents: Acetonitrile or DMF for polar aprotic environments.
-
-
Purification:
-
Crystallization from ethanol/water mixtures.
-
Chromatography for high-purity batches (>99%).
-
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromomethyl group undergoes facile substitution with nucleophiles:
-
Amines: Forms 2-(aminomethyl)-3-chloropyrazine derivatives (e.g., with NH₃ or primary amines).
-
Thiols: Yields thioether-linked analogs (e.g., with mercaptoethanol).
-
Alkoxides: Produces ether derivatives (e.g., methoxymethylpyrazines).
Oxidation and Reduction
-
Oxidation:
-
KMnO₄ in acidic conditions converts bromomethyl to carboxylic acid (-COOH).
-
-
Reduction:
-
LiAlH₄ reduces the bromomethyl group to methyl (-CH₃), yielding 3-chloro-2-methylpyrazine.
-
Ring Functionalization
-
Electrophilic Aromatic Substitution:
-
Chlorine at position 3 directs incoming electrophiles to position 5 or 6 (meta/para positions).
-
Applications in Research and Industry
Pharmaceutical Intermediates
-
Antimicrobial Agents: Pyrazine derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
-
Kinase Inhibitors: Bromomethyl groups enable covalent binding to cysteine residues in target proteins.
Agrochemical Development
-
Herbicides: Functionalization with heterocycles enhances soil stability and bioavailability.
Material Science
-
Coordination Polymers: Pyrazine ligands form metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume